![molecular formula C9H7N5 B13234327 2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole](/img/structure/B13234327.png)
2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine moieties. The unique structural features of this compound make it a valuable scaffold in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with glyoxal and ammonia, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Another approach involves the use of multicomponent reactions that combine various starting materials in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Halogenation reactions using reagents like bromine and iodine are common, leading to the formation of halogenated derivatives.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: This compound shares a similar fused ring structure but differs in the position of the nitrogen atoms within the rings.
Imidazo[1,2-a]pyrazine: Another related compound with a similar core structure but different heteroatom arrangement.
Uniqueness
2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific applications .
Propriétés
Formule moléculaire |
C9H7N5 |
|---|---|
Poids moléculaire |
185.19 g/mol |
Nom IUPAC |
2-(1H-imidazol-2-yl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C9H7N5/c1-2-12-9-13-7(6-14(9)5-1)8-10-3-4-11-8/h1-6H,(H,10,11) |
Clé InChI |
HTPDTLAOQOHROM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(N=C2N=C1)C3=NC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



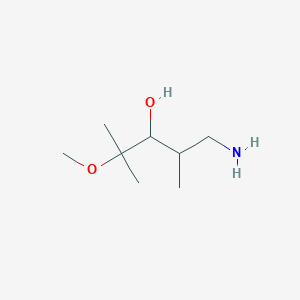

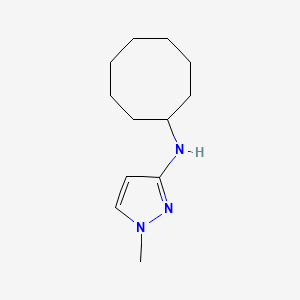
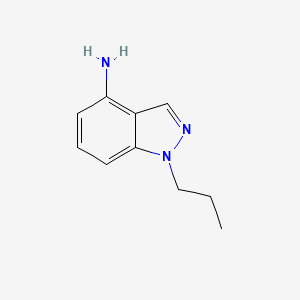

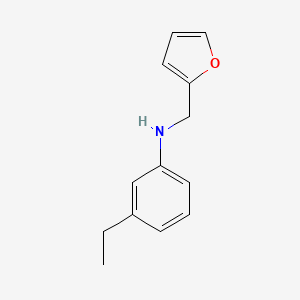
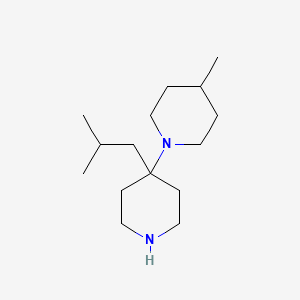
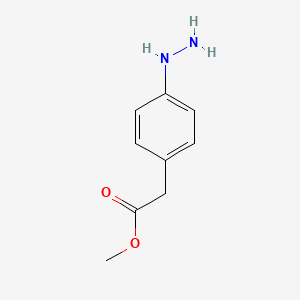
![3-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13234289.png)
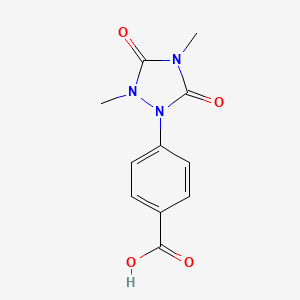
![1-(2-Chlorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13234304.png)

![1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13234332.png)
